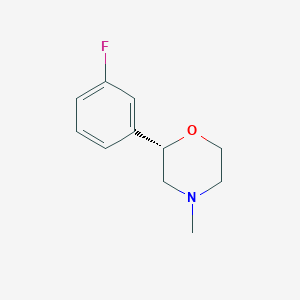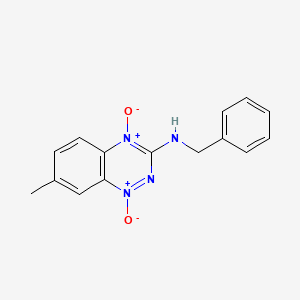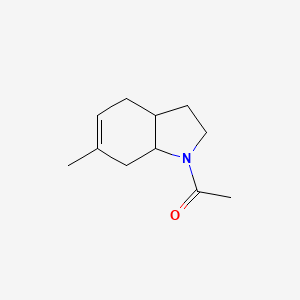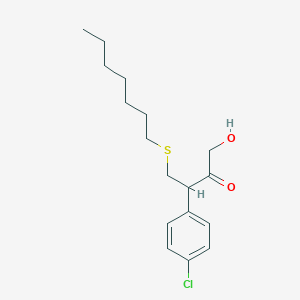![molecular formula C24H26O2 B14198086 (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol CAS No. 922165-54-6](/img/structure/B14198086.png)
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is a chemical compound with the molecular formula C24H26O2. This compound is known for its unique structure, which includes a benzyloxy group attached to a naphthalene ring, further connected to a cyclopentylmethanol moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the alkylation of 1-(benzyloxy)naphthalene with cyclopentylmethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like acetone at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The methanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)ketone.
Reduction: Formation of (1-{[1-(Benzyl)naphthalen-2-yl]methyl}cyclopentyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclobutyl)methanol
- (1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopropyl)methanol
Uniqueness
(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol is unique due to its specific cyclopentylmethanol moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research.
Eigenschaften
CAS-Nummer |
922165-54-6 |
|---|---|
Molekularformel |
C24H26O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
[1-[(1-phenylmethoxynaphthalen-2-yl)methyl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H26O2/c25-18-24(14-6-7-15-24)16-21-13-12-20-10-4-5-11-22(20)23(21)26-17-19-8-2-1-3-9-19/h1-5,8-13,25H,6-7,14-18H2 |
InChI-Schlüssel |
JPPUYYFOQWYPAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC2=C(C3=CC=CC=C3C=C2)OCC4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)





![N-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14198052.png)

![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)

![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)

